2-Methoxyethyl dimethylcarbamate
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Overview
Description
2-Methoxyethyl dimethylcarbamate, also known as dimethylcarbamic acid 2-methoxyethyl ester, is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by its carbamate functional group, which is a derivative of carbamic acid.
Preparation Methods
2-Methoxyethyl dimethylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of dimethylamine with 2-methoxyethyl chloroformate under controlled conditions . The reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Methoxyethyl dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carbamates and alcohols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Scientific Research Applications
2-Methoxyethyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in its use as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of nerve function in pests.
Comparison with Similar Compounds
2-Methoxyethyl dimethylcarbamate can be compared with other carbamate compounds, such as:
Dimethylcarbamic acid 2-ethoxyethyl ester: Similar in structure but with an ethoxyethyl group instead of a methoxyethyl group.
Dimethylcarbamic acid 2-butoxyethyl ester: Contains a butoxyethyl group, leading to different physical and chemical properties.
Dimethylcarbamic acid 2-propoxyethyl ester: Features a propoxyethyl group, which affects its reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and effectiveness in various applications.
Properties
CAS No. |
50883-78-8 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methoxyethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H13NO3/c1-7(2)6(8)10-5-4-9-3/h4-5H2,1-3H3 |
InChI Key |
GWQGUEQQIYWBKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OCCOC |
Origin of Product |
United States |
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